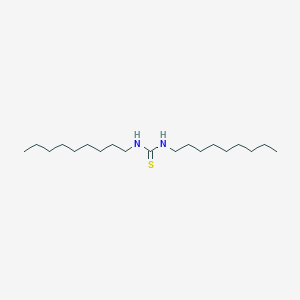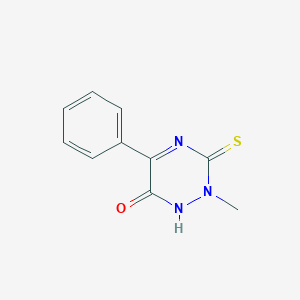
2,2'-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-dimethyl-1,3,2-diazaborolidine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-dimethyl-1,3,2-diazaborolidine) is a complex organic compound characterized by its unique structure, which includes hydrazine and diazaborolidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-dimethyl-1,3,2-diazaborolidine) typically involves the reaction of 2,2-dimethylhydrazine with 1,3-dimethyl-1,3,2-diazaborolidine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-dimethyl-1,3,2-diazaborolidine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-containing oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
2,2’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-dimethyl-1,3,2-diazaborolidine) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 2,2’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-dimethyl-1,3,2-diazaborolidine) involves its interaction with molecular targets through its hydrazine and diazaborolidine moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-((1E,1′E)-((3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diyl)-bis(azanylylidene))bis(methanylylidene))-diphenol
- 2,2’-(3-Phenylpropane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Uniqueness
Compared to similar compounds, 2,2’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-dimethyl-1,3,2-diazaborolidine) is unique due to its specific combination of hydrazine and diazaborolidine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
62567-26-4 |
|---|---|
Formule moléculaire |
C10H26B2N6 |
Poids moléculaire |
252.0 g/mol |
Nom IUPAC |
1,1-bis(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)-2,2-dimethylhydrazine |
InChI |
InChI=1S/C10H26B2N6/c1-13(2)18(11-14(3)7-8-15(11)4)12-16(5)9-10-17(12)6/h7-10H2,1-6H3 |
Clé InChI |
FJWUGGLSYBXHFD-UHFFFAOYSA-N |
SMILES canonique |
B1(N(CCN1C)C)N(B2N(CCN2C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


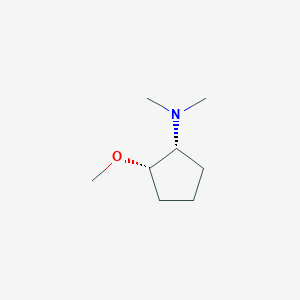
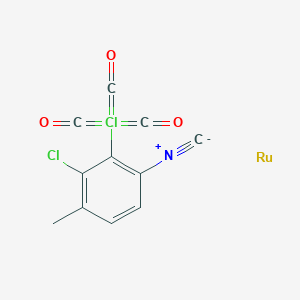
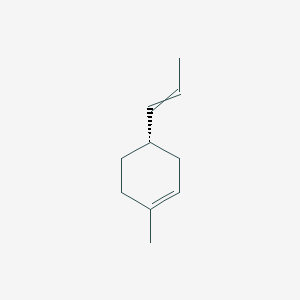


![3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512696.png)
![N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14512699.png)

![3-[4-(Indolizin-2-YL)phenyl]propan-1-OL](/img/structure/B14512718.png)



